molecular formula C9H10FNO3 B8561928 5-Fluoro-6-isopropoxynicotinic acid

5-Fluoro-6-isopropoxynicotinic acid

Cat. No.: B8561928
M. Wt: 199.18 g/mol
InChI Key: UTMTYBNGKCSEHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-6-isopropoxynicotinic acid is a pyridine derivative featuring a fluorine atom at the 5-position and an isopropoxy group (-OCH(CH₃)₂) at the 6-position of the nicotinic acid backbone. Pyridine derivatives are widely used in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric profiles .

Properties

Molecular Formula

C9H10FNO3

Molecular Weight

199.18 g/mol

IUPAC Name

5-fluoro-6-propan-2-yloxypyridine-3-carboxylic acid

InChI

InChI=1S/C9H10FNO3/c1-5(2)14-8-7(10)3-6(4-11-8)9(12)13/h3-5H,1-2H3,(H,12,13)

InChI Key

UTMTYBNGKCSEHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=N1)C(=O)O)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

Compound Name Substituents (Position) Molecular Formula CAS No. Similarity Score* Key Applications
5-Fluoro-6-isopropoxynicotinic acid F (5), -OCH(CH₃)₂ (6) C₉H₁₀FNO₃ Not provided N/A Pharmaceutical intermediates
5-Chloro-6-isopropoxynicotinic acid Cl (5), -OCH(CH₃)₂ (6) C₉H₁₀ClNO₃ 187401-45-2 0.93 Agrochemical synthesis
5-Fluoro-6-methoxynicotinic acid F (5), -OCH₃ (6) C₇H₆FNO₃ 953780-42-2 N/A Skincare, medical ingredients
5-Chloro-6-hydroxynicotinic acid Cl (5), -OH (6) C₆H₄ClNO₃ 54127-63-8 0.89 Metal chelation, drug design
5-Fluoro-6-bromonicotinic acid F (5), Br (6) C₆H₃FBrNO₂ Not provided N/A Cross-coupling reactions

*Similarity scores are calculated relative to 5-Chloro-6-isopropoxynicotinic acid .

Key Observations:
  • Fluorine vs.
  • Isopropoxy vs. Methoxy and hydroxy groups offer higher polarity, favoring aqueous solubility .
  • Bromine Substitution : Bromine at the 6-position (e.g., 5-Fluoro-6-bromonicotinic acid) introduces reactivity for Suzuki-Miyaura cross-coupling, enabling further functionalization .

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